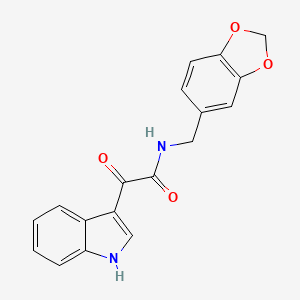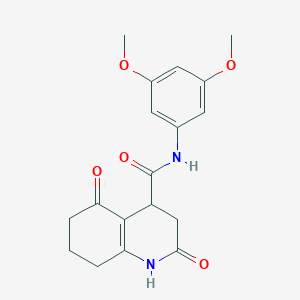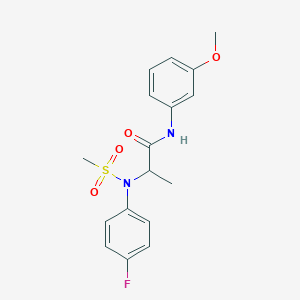![molecular formula C15H20Cl2N2O4S B4392853 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide
描述
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a white crystalline powder that is soluble in water and ethanol. DPCPX has been extensively studied for its potential applications in scientific research due to its ability to selectively block the adenosine A1 receptor.
作用机制
DPCPX works by selectively blocking the adenosine A1 receptor. Adenosine is a neuromodulator that is released in response to various physiological stimuli. It acts on the adenosine A1 receptor to produce inhibitory effects on neurotransmitter release and neuronal activity. By blocking the adenosine A1 receptor, DPCPX can enhance neurotransmitter release and neuronal activity.
Biochemical and physiological effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline. It has also been shown to increase the activity of neurons in the brain and spinal cord. In addition, DPCPX has been shown to have analgesic effects and to reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of using DPCPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or physiological processes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This can limit its effectiveness in certain experiments.
未来方向
There are a number of future directions for research on DPCPX. One area of focus is the development of more potent and selective adenosine A1 receptor antagonists. This could lead to the development of new drugs for the treatment of various neurological and cardiovascular disorders. Another area of focus is the study of the role of the adenosine A1 receptor in various physiological processes. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapies. Finally, the use of DPCPX in combination with other drugs or therapies could lead to new treatment strategies for various diseases.
科学研究应用
DPCPX has been widely used in scientific research as a tool to study the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. It plays a key role in regulating various physiological processes such as sleep, pain perception, and cardiovascular function.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-23-8-6-18-15(20)11-3-2-7-19(10-11)24(21,22)14-9-12(16)4-5-13(14)17/h4-5,9,11H,2-3,6-8,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZYVLWZCYYUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4392778.png)


![1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4392790.png)
![2-(ethylthio)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4392800.png)

![N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4392813.png)
![ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate](/img/structure/B4392821.png)
![ethyl ({2-[(tert-butylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4392843.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4392849.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)
